Masitinib

Catalog No.
S547986
CAS No.
790299-79-5
M.F
C28H30N6OS
M. Wt
498.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Masitinib

CAS Number

790299-79-5

Product Name

Masitinib

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide

Molecular Formula

C28H30N6OS

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C28H30N6OS/c1-20-5-10-24(16-25(20)31-28-32-26(19-36-28)23-4-3-11-29-17-23)30-27(35)22-8-6-21(7-9-22)18-34-14-12-33(2)13-15-34/h3-11,16-17,19H,12-15,18H2,1-2H3,(H,30,35)(H,31,32)

InChI Key

WJEOLQLKVOPQFV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

4-((4-methylpiperazin-1-yl)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)-1,3-thiazol-2-yl)amino)phenyl)benzamide, AB 1010, AB-1010, AB1010, kinavet CA-1, masatinib, masitinib, masitinib mesylate, masivet

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5

Description

The exact mass of the compound Masitinib is 498.22018 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. It belongs to the ontological category of N-alkylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antineoplastic agents -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Oncology

  • Mechanism of Action: Masitinib inhibits various tyrosine kinases, including those involved in cell proliferation, survival, migration, and angiogenesis (blood vessel formation) in cancer cells. [] This disrupts tumor growth and spread.
  • Clinical Trials: Masitinib is being investigated in clinical trials for various cancers, including mast cell tumors in dogs, acute myeloid leukemia, melanoma, and colorectal cancer. []

Neurological Diseases

  • Mechanism of Action: The exact mechanism by which masitinib might benefit neurological diseases is still under investigation. However, researchers believe it may target inflammatory processes and neurodegeneration. []
  • ALS Research: Amyotrophic lateral sclerosis (ALS) is a neurodegenerative disease with no cure. Masitinib is being explored for its potential to slow disease progression in ALS. A phase 2/3 clinical trial (AB10015) investigated its efficacy, with results submitted for marketing authorization to regulatory agencies. [] The decision on its approval for ALS is still pending.

Other Areas of Research

Masitinib's potential applications extend beyond oncology and neurological diseases. Studies are ongoing to explore its effectiveness in:

  • Autoimmune Diseases: Masitinib's ability to modulate the immune system is being investigated in diseases like rheumatoid arthritis and inflammatory bowel disease. []
  • Viral Diseases: Research suggests masitinib might have antiviral properties, with studies exploring its use against COVID-19. []

Masitinib is a tyrosine kinase inhibitor primarily used in veterinary medicine for treating mast cell tumors in dogs. It operates by targeting various receptor tyrosine kinases, including c-Kit, platelet-derived growth factor receptor, and fibroblast growth factor receptor 3. Masitinib has been studied for potential applications in various human conditions, such as cancers, neurodegenerative diseases, and viral infections, notably demonstrating antiviral activity against SARS-CoV-2 by inhibiting its main protease, 3CLpro .

Masitinib's mechanism of action is being explored in various contexts:

  • Inhibition of Tyrosine Kinases: Masitinib targets specific tyrosine kinases, interrupting cellular signaling pathways important for growth and survival in some cancers and immune cells [, ].
  • Modulation of Cell Activity: By affecting tyrosine kinases, masitinib may modulate the activity of mast cells and macrophages, which are involved in inflammation and immune response [, ].
  • Potential Neuroprotective Effects: Studies suggest masitinib might have neuroprotective properties by influencing pathways in neurodegenerative diseases like Alzheimer's and ALS [, ].
  • As masitinib is under investigation, its safety profile is still being established in clinical trials [, ].
  • Reported side effects from trials include liver toxicity, diarrhea, and fatigue [, ].

Masitinib undergoes metabolic activation primarily through cytochromes P450 3A4 and 2C8. The main metabolic pathway involves N-demethylation to form its active metabolite, N-desmethyl masitinib. Other metabolic processes include oxidation and hydroxylation, leading to several reactive metabolites that can potentially contribute to toxicity . The chemical structure of masitinib includes a piperazine ring that is susceptible to oxidation, forming iminium ion intermediates that are critical in its metabolic pathways .

Masitinib exhibits significant biological activity as a tyrosine kinase inhibitor, affecting multiple signaling pathways involved in cell proliferation and survival. Its inhibition of c-Kit is particularly relevant in cancers where this receptor is overexpressed or mutated. In addition to its antitumor effects, masitinib has shown promise as an antiviral agent against SARS-CoV-2, leading to a significant reduction in viral load in infected models .

The synthesis of masitinib involves several key steps:

  • Amidation: A precursor compound undergoes amidation with various esters.
  • Deprotection: The resulting compound is deprotected using boron tribromide.
  • Final Modifications: Further modifications at specific sites yield the final product .

The detailed synthetic procedure includes the preparation of intermediates followed by purification steps to isolate the pure masitinib compound.

Masitinib is primarily utilized in veterinary oncology but has potential applications in human medicine:

  • Veterinary Use: Treatment of mast cell tumors in dogs under the brand name Masivet.
  • Clinical Trials: Investigated for conditions such as melanoma, pancreatic cancer, Alzheimer’s disease, and COVID-19 .
  • Antiviral Research: Demonstrated efficacy against SARS-CoV-2, highlighting its potential role in combating viral infections .

Masitinib interacts with various proteins involved in signal transduction pathways. Its binding affinity for c-Kit and other tyrosine kinases leads to the inhibition of downstream signaling cascades critical for tumor growth and survival. Additionally, studies have shown that masitinib can form stable non-covalent interactions with Mpro of SARS-CoV-2, blocking key catalytic residues essential for viral replication .

Several compounds share structural and functional similarities with masitinib. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
ImatinibTyrosine kinase inhibitorFirst approved drug targeting c-Kit
NilotinibTyrosine kinase inhibitorMore potent against BCR-ABL mutations
DasatinibTyrosine kinase inhibitorBroad-spectrum activity against multiple kinases
PonatinibTyrosine kinase inhibitorEffective against T315I mutation
MasitinibLAnalog of masitinibLower anti-tyrosine kinase activity

These compounds are primarily used in cancer therapy but differ in their specificity and side effect profiles. Masitinib's unique combination of antiviral properties alongside its role as a tyrosine kinase inhibitor distinguishes it from these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

498.22018078 g/mol

Monoisotopic Mass

498.22018078 g/mol

Heavy Atom Count

36

Appearance

Off-white to pale yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M59NC4E26P

Drug Indication

Treatment of amyotrophic lateral sclerosis.
Treatment of mastocytosis
Treatment of non resectable locally advanced or metastatic pancreatic cancer
Treatment of unresectable and/or metastatic malignant gastrointestinal stromal tumour (GIST)

ATC Code

L01XE22
L01XE
QL01XE90
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE22 - Masitini

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Other CAS

790299-79-5

Wikipedia

Masitinib

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Orphan -> Protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Modify: 2023-08-15
1: Kocic I, Kowianski P, Rusiecka I, Lietzau G, Mansfield C, Moussy A, Hermine O, Dubreuil P. Neuroprotective effect of masitinib in rats with postischemic stroke. Naunyn Schmiedebergs Arch Pharmacol. 2015 Jan;388(1):79-86. doi: 10.1007/s00210-014-1061-6. Epub 2014 Oct 26. PubMed PMID: 25344204; PubMed Central PMCID: PMC4284372.
2: Adenis A, Blay JY, Bui-Nguyen B, Bouché O, Bertucci F, Isambert N, Bompas E, Chaigneau L, Domont J, Ray-Coquard I, Blésius A, Van Tine BA, Bulusu VR, Dubreuil P, Mansfield CD, Acin Y, Moussy A, Hermine O, Le Cesne A. Masitinib in advanced gastrointestinal stromal tumor (GIST) after failure of imatinib: a randomized controlled open-label trial. Ann Oncol. 2014 Sep;25(9):1762-9. doi: 10.1093/annonc/mdu237. Epub 2014 Jul 25. PubMed PMID: 25122671; PubMed Central PMCID: PMC4143095.
3: Rathore K, Alexander M, Cekanova M. Piroxicam inhibits Masitinib-induced cyclooxygenase 2 expression in oral squamous cell carcinoma cells in vitro. Transl Res. 2014 Aug;164(2):158-68. doi: 10.1016/j.trsl.2014.02.002. Epub 2014 Feb 21. PubMed PMID: 24631063.
4: Kathawala RJ, Chen JJ, Zhang YK, Wang YJ, Patel A, Wang DS, Talele TT, Ashby CR Jr, Chen ZS. Masitinib antagonizes ATP-binding cassette subfamily G member 2-mediated multidrug resistance. Int J Oncol. 2014 May;44(5):1634-42. doi: 10.3892/ijo.2014.2341. Epub 2014 Mar 13. PubMed PMID: 24626598; PubMed Central PMCID: PMC4027943.
5: Turek M, Gogal R Jr, Saba C, Vandenplas ML, Hill J, Feldhausser B, Lawrence J. Masitinib mesylate does not enhance sensitivity to radiation in three feline injection-site sarcoma cell lines under normal growth conditions. Res Vet Sci. 2014 Apr;96(2):304-7. doi: 10.1016/j.rvsc.2014.02.001. Epub 2014 Feb 11. PubMed PMID: 24602916.
6: Kathawala RJ, Sodani K, Chen K, Patel A, Abuznait AH, Anreddy N, Sun YL, Kaddoumi A, Ashby CR Jr, Chen ZS. Masitinib antagonizes ATP-binding cassette subfamily C member 10-mediated paclitaxel resistance: a preclinical study. Mol Cancer Ther. 2014 Mar;13(3):714-23. doi: 10.1158/1535-7163.MCT-13-0743. Epub 2014 Jan 15. PubMed PMID: 24431074; PubMed Central PMCID: PMC3954439.
7: Marech I, Patruno R, Zizzo N, Gadaleta C, Introna M, Zito AF, Gadaleta CD, Ranieri G. Masitinib (AB1010), from canine tumor model to human clinical development: where we are? Crit Rev Oncol Hematol. 2014 Jul;91(1):98-111. doi: 10.1016/j.critrevonc.2013.12.011. Epub 2013 Dec 17. Review. PubMed PMID: 24405856.
8: Avula MN, Rao AN, McGill LD, Grainger DW, Solzbacher F. Modulation of the foreign body response to implanted sensor models through device-based delivery of the tyrosine kinase inhibitor, masitinib. Biomaterials. 2013 Dec;34(38):9737-46. doi: 10.1016/j.biomaterials.2013.08.090. Epub 2013 Sep 20. PubMed PMID: 24060424.
9: Brown MR, Cianciolo RE, Nabity MB, Brown CA, Clubb FJ, Lees GE. Masitinib-associated minimal change disease with acute tubular necrosis resulting in acute kidney injury in a dog. J Vet Intern Med. 2013 Nov-Dec;27(6):1622-6. doi: 10.1111/jvim.12189. Epub 2013 Sep 10. PubMed PMID: 24020652.
10: Smrkovski OA, Essick L, Rohrbach BW, Legendre AM. Masitinib mesylate for metastatic and non-resectable canine cutaneous mast cell tumours. Vet Comp Oncol. 2013 Jul 12. doi: 10.1111/vco.12053. [Epub ahead of print] PubMed PMID: 23845124.
11: Fahey CE, Milner RJ, Kow K, Bacon NJ, Salute ME. Apoptotic effects of the tyrosine kinase inhibitor, masitinib mesylate, on canine osteosarcoma cells. Anticancer Drugs. 2013 Jun;24(5):519-26. doi: 10.1097/CAD.0b013e32836002ba. PubMed PMID: 23466652.
12: Zandvliet M, Teske E, Chapuis T, Fink-Gremmels J, Schrickx JA. Masitinib reverses doxorubicin resistance in canine lymphoid cells by inhibiting the function of P-glycoprotein. J Vet Pharmacol Ther. 2013 Dec;36(6):583-7. doi: 10.1111/jvp.12039. Epub 2013 Jan 31. PubMed PMID: 23363222.
13: Vermersch P, Benrabah R, Schmidt N, Zéphir H, Clavelou P, Vongsouthi C, Dubreuil P, Moussy A, Hermine O. Masitinib treatment in patients with progressive multiple sclerosis: a randomized pilot study. BMC Neurol. 2012 Jun 12;12:36. doi: 10.1186/1471-2377-12-36. PubMed PMID: 22691628; PubMed Central PMCID: PMC3467179.
14: Lyles SE, Milner RJ, Kow K, Salute ME. In vitro effects of the tyrosine kinase inhibitor, masitinib mesylate, on canine hemangiosarcoma cell lines. Vet Comp Oncol. 2012 Sep;10(3):223-35. doi: 10.1111/j.1476-5829.2012.00335.x. Epub 2012 May 18. PubMed PMID: 22594682.
15: Lee-Fowler TM, Guntur V, Dodam J, Cohn LA, DeClue AE, Reinero CR. The tyrosine kinase inhibitor masitinib blunts airway inflammation and improves associated lung mechanics in a feline model of chronic allergic asthma. Int Arch Allergy Immunol. 2012;158(4):369-74. doi: 10.1159/000335122. Epub 2012 Apr 4. PubMed PMID: 22487554.
16: Georgin-Lavialle S, Lhermitte L, Suarez F, Yang Y, Letard S, Hanssens K, Feger F, Renand A, Brouze C, Canioni D, Asnafi V, Chandesris MO, Aouba A, Gineste P, Macintyre E, Mansfield CD, Moussy A, Lepelletier Y, Dubreuil P, Hermine O. Mast cell leukemia: identification of a new c-Kit mutation, dup(501-502), and response to masitinib, a c-Kit tyrosine kinase inhibitor. Eur J Haematol. 2012 Jul;89(1):47-52. doi: 10.1111/j.1600-0609.2012.01761.x. Epub 2012 Apr 28. PubMed PMID: 22324351.
17: Lawrence J, Saba C, Gogal R Jr, Lamberth O, Vandenplas ML, Hurley DJ, Dubreuil P, Hermine O, Dobbin K, Turek M. Masitinib demonstrates anti-proliferative and pro-apoptotic activity in primary and metastatic feline injection-site sarcoma cells. Vet Comp Oncol. 2012 Jun;10(2):143-54. doi: 10.1111/j.1476-5829.2011.00291.x. Epub 2011 Aug 25. PubMed PMID: 22236016.
18: Moura DS, Sultan S, Georgin-Lavialle S, Pillet N, Montestruc F, Gineste P, Barete S, Damaj G, Moussy A, Lortholary O, Hermine O. Depression in patients with mastocytosis: prevalence, features and effects of masitinib therapy. PLoS One. 2011;6(10):e26375. doi: 10.1371/journal.pone.0026375. Epub 2011 Oct 21. PubMed PMID: 22031830; PubMed Central PMCID: PMC3198767.
19: Chaigne B, Lagier L, Aubourg A, de Muret A, Jonville-Bera AP, Machet L, Samimi M. Stevens-Johnson Syndrome induced by masitinib. Acta Derm Venereol. 2012 Mar;92(2):210-2. doi: 10.2340/00015555-1196. PubMed PMID: 21953477.
20: Cadot P, Hensel P, Bensignor E, Hadjaje C, Marignac G, Beco L, Fontaine J, Jamet JF, Georgescu G, Campbell K, Cannon A, Osborn SC, Messinger L, Gogny-Goubert M, Dubreuil P, Moussy A, Hermine O. Masitinib decreases signs of canine atopic dermatitis: a multicentre, randomized, double-blind, placebo-controlled phase 3 trial. Vet Dermatol. 2011 Dec;22(6):554-64. doi: 10.1111/j.1365-3164.2011.00990.x. Epub 2011 Jun 13. PubMed PMID: 21668810.

Explore Compound Types